Corticosterone nitroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

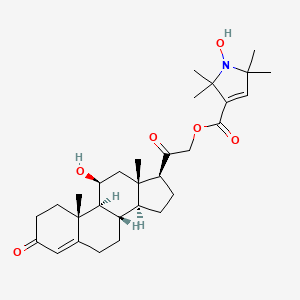

Corticosterone nitroxide, also known as this compound, is a useful research compound. Its molecular formula is C30H43NO6 and its molecular weight is 513.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Corticosterone Nitroxide

This compound is a compound that combines the corticosteroid corticosterone with a nitroxide moiety. This unique structure allows it to engage in various biological activities, particularly in the modulation of oxidative stress and inflammation. The applications of this compound span several fields, including neuroscience, pharmacology, and physiology.

Neuroscience

Corticosterone plays a crucial role in modulating neurochemical processes and behavioral responses. Research indicates that it can influence nitric oxide synthesis, which is vital for various neural functions. For instance, studies have shown that corticosterone administration can enhance locomotor activity in rodents through rapid nongenomic mechanisms involving nitric oxide pathways .

Case Study: Behavioral Effects

- Objective : To assess corticosterone's rapid effects on behavior.

- Method : Rats were injected with corticosterone, and their locomotion was measured in a novel environment.

- Findings : Corticosterone increased locomotion within minutes, suggesting a direct impact on neural circuitry mediated by nitric oxide .

Cardiovascular Research

This compound has been studied for its potential effects on vascular tone regulation. The compound may enhance contractile responses to norepinephrine, indicating its role in cardiovascular physiology .

Case Study: Vascular Tone Modulation

- Objective : To evaluate the effects of corticosteroids on vascular resistance.

- Method : Healthy males were administered corticosteroids, and vascular responses to norepinephrine were measured.

- Findings : Increased vascular resistance was observed post-treatment, highlighting the compound's influence on cardiovascular dynamics .

Oxidative Stress and Inflammation

This compound has demonstrated antioxidant properties, making it relevant in studies of oxidative stress and inflammatory diseases. Research indicates that it can modulate nitric oxide synthase activity, thus affecting nitric oxide levels and overall oxidative stress responses .

Case Study: Asthma Management

- Objective : To investigate the role of corticosteroids in asthma-related oxidative stress.

- Method : Monocytes from asthmatic patients were analyzed for nitric oxide synthase activity pre- and post-corticosteroid treatment.

- Findings : Corticosteroid administration effectively reduced inducible nitric oxide synthase activity and overall oxidative stress markers in patients with acute asthma .

Cell Proliferation and Regeneration

This compound may influence cellular proliferation, particularly in progenitor cells within the brain. Studies have shown that corticosterone can enhance nitric oxide production, which is essential for cellular signaling involved in growth and regeneration .

Case Study: Neurogenesis

- Objective : To explore how corticosterone affects progenitor cell proliferation.

- Method : Rats were treated with varying doses of corticosterone, and cell proliferation was assessed using BrdU labeling.

- Findings : Increased proliferation rates were observed in progenitor cells following corticosterone treatment, suggesting its potential role in neurogenesis .

Summary Table of Applications

Analyse Chemischer Reaktionen

Corticosterone and Nitric Oxide Synthase Activation

-

ACTH-induced NO release : Adrenocorticotropic hormone (ACTH) stimulates nitric oxide synthase (NOS) in adrenal glands, leading to NO production. This NO activates cyclooxygenase (COX), which generates prostaglandin E2 (PGE2), triggering rapid corticosterone release from stored vesicles .

-

Key reaction :

ACTH→NOS activation→NO→COX activation→PGE2→Corticosterone release -

Inhibitors like Nω-nitro-L-arginine methyl ester (L-NAME) block this pathway, confirming NO’s mediating role .

Nitric Oxide Scavenging and Prostaglandin Interactions

-

NO scavengers : Hemoglobin (Hb) binds NO, preventing its interaction with COX and subsequent corticosterone release .

-

Prostaglandin synthesis : NO enhances COX activity, increasing PGE2 synthesis, which directly stimulates corticosterone secretion (Fig. 2 in ).

Corticosterone and Oxidative Stress Pathways

-

Peroxynitrite formation : NO reacts with superoxide (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidant implicated in oxidative damage .

NO+O2−→ONOO− -

Interaction with antioxidants : Peroxynitrite reacts with thiols, lipids, and transition metals, altering corticosterone’s regulatory role in stress responses .

Metabolic Interactions in Stress Conditions

-

Food deprivation : NO modulates corticosterone release and glucose metabolism during fasting. L-NAME (NOS inhibitor) reduces corticosterone levels and glycogenolysis, highlighting NO’s role in stress-induced metabolic shifts .

-

Key enzymes :

Limitations and Research Gaps

-

No evidence of "corticosterone nitroxide" : The term likely refers to a theoretical or uncharacterized derivative. Current literature focuses on corticosterone’s interaction with NO, not covalent nitroxide modifications.

-

Potential synthetic routes : Nitroxide derivatives typically form via radical reactions or nitrosation, but no studies confirm such reactions with corticosterone.

Eigenschaften

CAS-Nummer |

65402-12-2 |

|---|---|

Molekularformel |

C30H43NO6 |

Molekulargewicht |

513.7 g/mol |

IUPAC-Name |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate |

InChI |

InChI=1S/C30H43NO6/c1-27(2)14-22(28(3,4)31(27)36)26(35)37-16-24(34)21-10-9-20-19-8-7-17-13-18(32)11-12-29(17,5)25(19)23(33)15-30(20,21)6/h13-14,19-21,23,25,33,36H,7-12,15-16H2,1-6H3/t19-,20-,21+,23-,25+,29-,30-/m0/s1 |

InChI-Schlüssel |

CUDJDEFWCLVTEM-UMYAMQQBSA-N |

SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)OCC(=O)C2CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)C5=CC(N(C5(C)C)O)(C)C)C)O |

Kanonische SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)OCC(=O)C2CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C |

Synonyme |

corticosterone nitroxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.